molecular formula C5HCl2N3S B13744230 2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine

2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine

Cat. No.: B13744230
M. Wt: 206.05 g/mol
InChI Key: JOBDLNNKFVECME-UHFFFAOYSA-N
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Description

2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused ring system containing both thiazole and pyridazine moieties, with chlorine atoms at the 2 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,7-dichloropyridazine with thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions include derivatives with various functional groups replacing the chlorine atoms. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .

Mechanism of Action

The mechanism of action of 2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cellular processes, leading to its observed biological activities . Further research is needed to elucidate the precise molecular mechanisms and targets involved.

Comparison with Similar Compounds

Properties

Molecular Formula

C5HCl2N3S

Molecular Weight

206.05 g/mol

IUPAC Name

2,7-dichloro-[1,3]thiazolo[4,5-d]pyridazine

InChI

InChI=1S/C5HCl2N3S/c6-4-3-2(1-8-10-4)9-5(7)11-3/h1H

InChI Key

JOBDLNNKFVECME-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(N=N1)Cl)SC(=N2)Cl

Origin of Product

United States

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